Glycerol alpha,alpha'-Diallyl Ether

Monomer Purity Polymer Synthesis Quality Control

Researchers needing controlled network architecture often face inhomogeneous crosslinking and limited post-functionalization in conventional monomers. Glycerol α,α'-Diallyl Ether (GDAE, >98% GC) solves this with a unique allyl/hydroxyl architecture for precise thiol-ene step-growth hydrogels and post-cure surface tuning. - Dual allyl groups ensure stoichiometric fidelity for defined mesh size in drug delivery scaffolds. - Residual secondary -OH enables post-polymerization esterification or bioactive ligand conjugation. - Flash point of 100°C significantly reduces fire hazard vs. diallyl ether (-6°C) for safer pilot-scale handling.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 17018-07-4
Cat. No. B052911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol alpha,alpha'-Diallyl Ether
CAS17018-07-4
Synonyms1,3-Bis(2-propenyloxy)-2-propanol;  1,3-Bis(allyloxy)-2-propanol;  1,3-Bis(allyloxy)-2-propanol;  1,3-Diallyloxy-2-propanol;  4,8-Dioxa-6-hydroxy-1,10-undecadiene;  Glycerol 1,3-Diallyl Diether;  Glycerol 1,3-Diallyl Ether
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC=CCOCC(COCC=C)O
InChIInChI=1S/C9H16O3/c1-3-5-11-7-9(10)8-12-6-4-2/h3-4,9-10H,1-2,5-8H2
InChIKeyOFLGYLDXUIXHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycerol alpha,alpha'-Diallyl Ether: Bifunctional Allyl Monomer


Glycerol alpha,alpha'-Diallyl Ether (CAS 17018-07-4), also known as 1,3-diallyloxy-2-propanol or GDAE, is a glycerol-derived diallyl ether featuring two terminal allyl ether groups and a single secondary hydroxyl group on a C3 backbone [1]. With a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol, it is supplied as a colorless to almost colorless clear liquid with a minimum purity of 98.0% (GC) [1]. This hybrid allyl/hydroxyl architecture positions it uniquely among crosslinkers and functional monomers, offering orthogonal reactivity for thiol-ene “click” chemistry and subsequent derivatization.

Why Glycerol alpha,alpha'-Diallyl Ether Is Irreplaceable


In-class compounds such as glycerol monoallyl ether, diallyl ether, or pentaerythritol triallyl ether cannot serve as drop-in replacements due to the unique spatial arrangement and ratio of allyl to hydroxyl groups on the glycerol scaffold [1]. GDAE’s dual allyl termini enable chain-extension or crosslinking in radical-mediated thiol-ene polymerizations, while the residual secondary alcohol permits post-polymerization functionalization, enhanced hydrophilicity, or hydrogen-bond-driven network ordering – capabilities absent in simple diallyl ethers lacking a hydroxyl group or in mono-allyl glycerol ethers with insufficient allyl density [1]. These structural distinctions directly impact crosslink density, network homogeneity, and downstream processability, making generic substitution technically unsound.

Glycerol alpha,alpha'-Diallyl Ether: Differentiation Evidence


Higher Purity vs. Trimethylolpropane Diallyl Ether

Glycerol alpha,alpha'-diallyl ether is commercially available at >98.0% purity by GC and exists as a single defined chemical entity [1]. In contrast, Trimethylolpropane diallyl ether (CAS 682-09-7) is typically supplied at only >85% GC purity and explicitly contains mono- and tri-substituted by-products, indicating a mixed-monomer system . This impurity profile introduces stoichiometric uncertainty and can compromise network architecture in precision polymerization.

Monomer Purity Polymer Synthesis Quality Control

Trifunctional Reactivity vs. Glycerol Monoallyl Ether

Glycerol alpha,alpha'-diallyl ether possesses two reactive allyl ether groups and one secondary hydroxyl group (three functional sites) [1]. Glycerol monoallyl ether (CAS 123-34-2) contains only one allyl ether and two hydroxyls (two functional sites for chain extension) . This additional allyl functionality allows GDAE to act as a crosslinker rather than merely a chain extender, enabling higher crosslink density and dimensional stability in thiol-ene or radical-cured networks.

Multifunctional Monomer Crosslink Density Network Architecture

Safer Handling vs. Diallyl Ether

Glycerol alpha,alpha'-diallyl ether exhibits a boiling point of 106°C at 6 mmHg and a flash point of 100°C [1], whereas unsubstituted diallyl ether (CAS 557-40-4) has a boiling point of approximately 94–95°C at atmospheric pressure and a flash point of -6°C (closed cup) [2]. The substantially higher flash point of GDAE indicates significantly lower flammability hazard during bulk procurement, storage, and elevated-temperature processing.

Process Safety Volatility Flash Point

Post-Functionalization vs. Pentaerythritol Triallyl Ether

The glycerol backbone of GDAE retains a secondary hydroxyl group after incorporation into a polymer network [1]. This site can be subsequently derivatized, e.g., via esterification or urethane formation, or can enhance hydrophilicity and hydrogen-bonding capacity. In contrast, pentaerythritol triallyl ether (CAS 1471-17-6) lacks a residual hydroxyl; its remaining -OH is already consumed, leaving no latent functionality for post-network modification . This makes GDAE uniquely suited for coatings, adhesives, and biomaterials where tunable surface chemistry is required.

Post-Polymerization Modification Surface Functionalization Hydrophilicity

Glycerol alpha,alpha'-Diallyl Ether: Recommended Applications


Precision Hydrogels and Dendrimer Scaffolds

GDAE’s dual allyl termini and residual hydroxyl group make it an ideal monomer for thiol-ene step-growth hydrogels where a well-defined network mesh size is critical, such as in drug delivery depots or tissue engineering scaffolds. The high purity (>98%) ensures stoichiometric fidelity, while the post-functionalizable -OH allows conjugation of bioactive ligands without disrupting network topology [1].

Surface-Functionalized Coatings and Adhesives

For UV-curable coatings requiring subsequent surface tuning (e.g., hydrophilicity adjustment, anti-fouling grafting), GDAE provides a built-in secondary hydroxyl anchor. Unlike pentaerythritol triallyl ether, which leaves no residual functionality, GDAE allows post-cure esterification or isocyanate coupling directly on the finished surface .

Safe-Handling Monomer for Scale-Up Polymer Production

With a flash point of 100°C versus -6°C for diallyl ether, GDAE significantly reduces fire hazard during bulk storage and high-temperature processing. This makes it the safer choice for pilot- and production-scale synthesis of polyesters, polyurethanes, and allyl-functionalized prepolymers where large volumes of liquid monomer must be handled [2].

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